
2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride
Overview
Description
2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride typically involves the following steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Alternatively, the reaction can be carried out using carbondisulphide in an alkaline alcoholic solution or by reacting with aromatic or aliphatic aldehydes .
-
Introduction of the Ethylamine Group: : The ethylamine group is introduced by reacting the benzimidazole core with ethylamine under suitable conditions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct substitution.
-
Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid. This step is crucial for enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with potential biological activities.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the benzimidazole core or the ethylamine group, leading to different derivatives.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the benzimidazole core or the ethylamine group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block for synthesizing other benzimidazole derivatives with potential pharmacological activities. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
-
Biology: : In biological research, the compound is used to study its effects on various biological systems
-
Medicine: : The compound’s pharmacological properties make it a candidate for drug development. It is studied for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.
-
Industry: : In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. It is also used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A precursor in the synthesis of 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride, known for its role in vitamin B12 structure.
2-(1H-Benzimidazol-2-yl)-ethylamine: A similar compound without the dimethyl groups, used in various pharmacological studies.
Thiabendazole: A benzimidazole derivative with anthelmintic activity, used to treat parasitic infections.
Uniqueness
This compound is unique due to the presence of both the dimethyl groups on the benzimidazole core and the ethylamine side chain. These structural features contribute to its distinct pharmacological properties and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMBDDDVOAQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


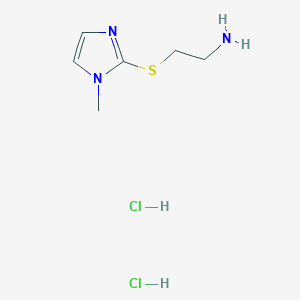
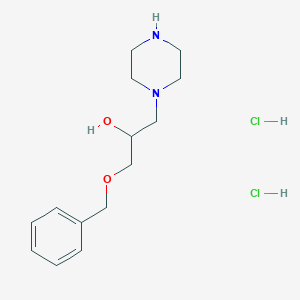
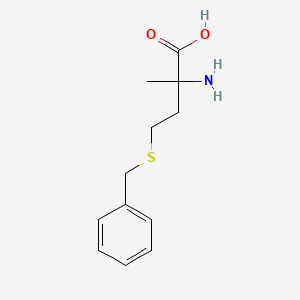

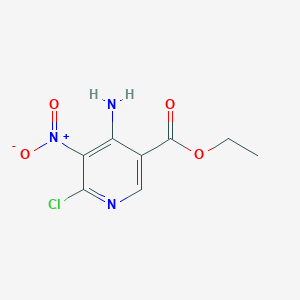

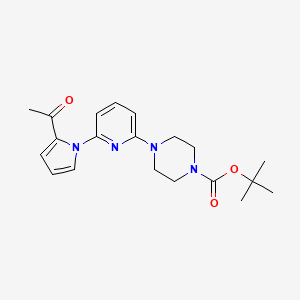





![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1389645.png)
